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molecular formula C9H7FO4 B8536801 4-Acetoxy-2-fluorobenzoic acid

4-Acetoxy-2-fluorobenzoic acid

Cat. No. B8536801
M. Wt: 198.15 g/mol
InChI Key: CVRUBIOUACCYQY-UHFFFAOYSA-N
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Patent
US05728864

Procedure details

4.3 Grams of 2-fluoro-4-hydroxybenzoic acid and 8.4 g of acetic anhydride were placed in a two-necked flask and mixed. While the mixture was cooled with water, 5 drops of sulfuric acid was added. After the heat generation ended, the mixture was heated at 80° C. for 30 minutes. Then, the reaction mixture was poured into cold water, and precipitated crystal was recovered by filtration. The crystal was dried under vacuum and used in a subsequent step. The yield of the crystal was 4.7 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](OC(=O)C)(=[O:14])[CH3:13]>S(=O)(=O)(O)O.O>[C:12]([O:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([F:1])[CH:10]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)O
Name
Quantity
8.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
precipitated crystal
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
CUSTOM
Type
CUSTOM
Details
The crystal was dried under vacuum

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=CC(=C(C(=O)O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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